Amino(3-chloro-4-methoxyphenyl)acetic acid
Overview
Description
Amino(3-chloro-4-methoxyphenyl)acetic acid is a chemical compound with the molecular formula C9H10ClNO3 . It is a derivative of phenylacetic acid, which is a type of aromatic compound . The compound contains an amino group (-NH2), a methoxy group (-OCH3), and a chloro group (-Cl) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a methoxy group (-OCH3) and a chloro group (-Cl) attached to it. The phenyl ring is further connected to an acetic acid group (-CH2COOH). The exact mass of the compound is 215.634 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.63 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available literature .Scientific Research Applications
Novel Natural Products Isolation
Research has identified novel compounds related to Amino(3-chloro-4-methoxyphenyl)acetic acid. In one study, compounds with different skeletons, including 3-acetyl-4-amino-2-chloro-1-(4-hydroxy-2-methoxy-6-methylphenyl carbonyloxy) benzene, were isolated from Turkish lichens using chemical methods and spectroscopic techniques (Kirmizigul et al., 2003).
Chemical Reactivity and Biological Evaluation
This compound derivatives have been studied for their chemical behavior and potential biological applications. For example, a study synthesized various compounds, including 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and evaluated their biological activities (Farouk et al., 2021).
Corrosion Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit corrosion. In a study, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed significant inhibition performance on mild steel in an acidic environment, highlighting its potential as a corrosion inhibitor (Bentiss et al., 2009).
Metabolite Analysis
The compound and its derivatives have been used in the analysis of metabolites. A study developed a method for simultaneous determination of various metabolites, including 3-methoxy-4-hydroxyphenylethylene glycol, in urine, which is useful for diagnosing and monitoring patients with functional tumors (Muskiet et al., 1981).
Synthetic Chemistry Applications
This compound and its derivatives are used in synthetic chemistry for constructing nitrogen heterocyclic compounds and exploring their herbicidal activity. One study synthesized derivatives for evaluating their selective herbicidal activity against various weeds (Hayashi, 1990).
Safety and Hazards
The safety data sheet advises to avoid breathing mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Similar compounds have been shown to interact with their targets in various ways, leading to a range of biological activities
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a range of biological activities, indicating that this compound could potentially have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Amino(3-chloro-4-methoxyphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving nucleophilic substitution and oxidation . The compound’s interactions with enzymes can lead to the formation of specific products, which are crucial for understanding its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes, thereby impacting cellular activities . Additionally, its role in modifying cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and other cellular functions . The compound’s ability to form stable complexes with certain proteins is key to its mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has shown varying degrees of stability, with some studies indicating potential degradation over extended periods . Long-term effects on cellular function have also been observed, highlighting the importance of temporal analysis in understanding its full impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are important for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function within the cell.
Properties
IUPAC Name |
2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSCCJQLVQVWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378236 | |
Record name | amino(3-chloro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-63-7 | |
Record name | amino(3-chloro-4-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.